molecular formula C9H6O3 B189817 8-Hydroxy-4H-1-benzopyran-4-one CAS No. 16146-63-7

8-Hydroxy-4H-1-benzopyran-4-one

Cat. No.: B189817
CAS No.: 16146-63-7
M. Wt: 162.14 g/mol
InChI Key: PVSPXXIHUPJDRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Hydroxy-4H-1-benzopyran-4-one, also known as 8-hydroxychromone, is a derivative of chromone. Chromones are a class of compounds characterized by a benzopyranone structure, which is a fusion of a benzene ring and a pyran ring with a ketone group. This compound has a molecular formula of C9H6O3 and a molecular weight of 162.14 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxy-4H-1-benzopyran-4-one can be achieved through various methods. One common approach involves the cyclization of 2’-hydroxyacetophenone with ethyl formate in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, followed by acidification to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

8-Hydroxy-4H-1-benzopyran-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted chromones, quinones, and dihydrochromones .

Scientific Research Applications

8-Hydroxy-4H-1-benzopyran-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound exhibits various biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer and neurodegenerative disorders.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 8-Hydroxy-4H-1-benzopyran-4-one involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, it may modulate signaling pathways involved in inflammation and apoptosis, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific hydroxylation at the 8-position, which imparts distinct chemical and biological properties. This hydroxyl group enhances its antioxidant activity and contributes to its potential therapeutic applications .

Properties

CAS No.

16146-63-7

Molecular Formula

C9H6O3

Molecular Weight

162.14 g/mol

IUPAC Name

8-hydroxychromen-4-one

InChI

InChI=1S/C9H6O3/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h1-5,11H

InChI Key

PVSPXXIHUPJDRK-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)O)OC=CC2=O

Canonical SMILES

C1=CC2=C(C(=C1)O)OC=CC2=O

Synonyms

4H-1-Benzopyran-4-one, 8-hydroxy-

Origin of Product

United States

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